4-tert-butyl-2-(1H-pyrazol-1-yl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-tert-butyl-2-pyrazol-1-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)10-5-6-12(16)11(9-10)15-8-4-7-14-15/h4-9,16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPDHZKXJUVIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 4 Tert Butyl 2 1h Pyrazol 1 Yl Phenol
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and providing a unique "fingerprint" for 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol. The analysis of vibrational modes is based on the characteristic frequencies at which different bonds and functional groups absorb or scatter infrared radiation.
While a specific experimental spectrum for this compound is not widely published, a detailed prediction of its key vibrational bands can be made based on the analysis of its constituent functional groups and comparison with related molecules like 4-tert-butylphenol (B1678320) and other pyrazole (B372694) derivatives. chemicalbook.comnist.govresearchgate.net
Key expected vibrational frequencies include:
O-H Stretching: A broad and strong absorption band is anticipated in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded phenolic hydroxyl (-OH) group. The broadness is indicative of intermolecular hydrogen bonding. upi.edu
Aromatic C-H Stretching: Sharp, medium-intensity bands are expected just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds on both the phenol (B47542) and pyrazole rings.
Aliphatic C-H Stretching: Strong, sharp absorptions are predicted just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹), arising from the symmetric and asymmetric stretching of the C-H bonds within the tert-butyl group.
C=C and C=N Stretching: The aromatic rings (phenol and pyrazole) will exhibit a series of characteristic bands in the 1450-1620 cm⁻¹ region due to C=C and C=N bond stretching vibrations. These bands are often sharp and of medium to strong intensity, providing a fingerprint of the heterocyclic and aromatic systems.
O-H Bending: An in-plane bending vibration for the phenolic -OH group is expected around 1330-1440 cm⁻¹, often coupled with C-H bending modes.
C-O Stretching: A strong band corresponding to the phenolic C-O stretching vibration is anticipated in the region of 1200-1260 cm⁻¹.
C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds typically appear as strong bands in the 750-900 cm⁻¹ region, and their positions can be indicative of the substitution pattern on the aromatic rings.
The combination of these bands in both FT-IR and Raman spectra provides a comprehensive vibrational profile, confirming the presence of all key functional moieties and allowing for the unambiguous identification of the compound.
Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Phenolic O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |
| Aromatic C-H Stretch | 3010 - 3100 | Medium, Sharp | Strong |
| Aliphatic C-H Stretch (tert-butyl) | 2850 - 2960 | Strong, Sharp | Strong |
| Aromatic C=C / C=N Stretch | 1450 - 1620 | Medium - Strong | Medium - Strong |
| Phenolic C-O Stretch | 1200 - 1260 | Strong | Weak |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
Two-Dimensional NMR: COSY, HSQC, HMBC for Full Structural Assignment of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. While 1D ¹H and ¹³C NMR provide initial information on the chemical environment of atoms, 2D NMR techniques like COSY, HSQC, and HMBC are essential for assembling the complete molecular puzzle by revealing through-bond connectivities. science.govyoutube.com
Based on the structure, a full, theoretical assignment of the NMR spectra can be predicted.
Predicted ¹H and ¹³C NMR Chemical Shifts: The molecule possesses 9 unique carbon environments and 9 unique proton environments.
¹H NMR:
A singlet around 9-10 ppm for the phenolic -OH proton.
Three distinct signals for the pyrazole ring protons, likely in the 6.5-8.0 ppm range.
Three distinct signals for the phenol ring protons, likely in the 6.8-7.5 ppm range.
A sharp singlet around 1.3 ppm, integrating to 9 protons, for the tert-butyl group.
¹³C NMR:
Signals for the pyrazole ring carbons between 110-145 ppm.
Signals for the phenol ring carbons between 115-160 ppm.
Two signals for the tert-butyl group: a quaternary carbon around 34 ppm and the methyl carbons around 31 ppm.
2D NMR Connectivity Analysis:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (²J and ³J). sdsu.edu Key expected correlations would be between the adjacent protons on the phenol ring and between the adjacent protons on the pyrazole ring. This allows for the unambiguous assignment of protons within each ring system.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. sdsu.edu Each protonated carbon would show a cross-peak, definitively linking the proton signal to the carbon signal it is attached to. This would confirm the assignments of the aromatic CH groups and the tert-butyl methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²J and ³J). sdsu.edu This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include:
Correlations from the tert-butyl protons to the quaternary carbon and the aromatic carbon they are attached to (C4).
Correlations from the pyrazole protons to the carbon atoms within the pyrazole ring and, critically, from the pyrazole H5' proton to the C2 carbon of the phenol ring, confirming the point of attachment.
Correlations from the phenol ring protons to neighboring carbons within the ring and to the carbon of the tert-butyl group.
Table 2: Predicted 2D NMR Correlations for Structural Assignment
| Experiment | Purpose | Key Predicted Correlations |
|---|---|---|
| COSY | Identifies H-H couplings | Correlations between adjacent aromatic protons on the phenol ring (H3-H5, H5-H6) and pyrazole ring (H3'-H4', H4'-H5'). |
| HSQC | Identifies direct C-H bonds | Cross-peaks linking each aromatic proton to its corresponding carbon; cross-peak for the tert-butyl protons and its methyl carbons. |
| HMBC | Identifies long-range (2-3 bond) C-H couplings | Correlations from tert-butyl protons to C4 and the quaternary carbon; correlations from pyrazole H5' to phenol C2; correlations across both ring systems. |
Solid-State NMR for Polymorphic Studies or Crystalline Forms
Solid-state NMR (ssNMR) is a specialized technique used to analyze molecules in their solid phase. nih.govmit.edu Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide rich structural information. For a crystalline compound like this compound, ssNMR is particularly valuable for studying polymorphism—the ability of a compound to exist in more than one crystal form. nih.gov
Different polymorphs, having distinct molecular packing and intermolecular interactions, will give rise to different ssNMR spectra. solidstatenmr.org.uk Key ssNMR experiments could reveal:
Polymorphic Identification: ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectra can serve as a fingerprint for a specific crystal form. The number of signals and their chemical shifts can differ between polymorphs due to variations in the local electronic environment.
Conformational Analysis: The dihedral angle between the phenol and pyrazole rings may vary in different crystal forms. These conformational differences can be detected as changes in the ¹³C chemical shifts.
Intermolecular Interactions: ssNMR techniques can probe the proximity of different atoms, providing insight into hydrogen bonding and π-stacking interactions that define the crystal lattice.
While no specific solid-state NMR studies for this compound are currently reported in the literature, this technique remains a powerful, non-destructive method for characterizing its solid forms and ensuring batch-to-batch consistency in a manufacturing setting.
Mass Spectrometry (HRMS, MS/MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS): HRMS can measure the mass of an ion with extremely high accuracy. For this compound, with a molecular formula of C₁₃H₁₆N₂O, the theoretical exact mass can be calculated. An experimental HRMS measurement confirming this exact mass provides unequivocal evidence for the molecular formula.
Molecular Formula: C₁₃H₁₆N₂O
Calculated Monoisotopic Mass: 216.1263 Da
Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves the isolation of a precursor ion (such as the molecular ion, [M+H]⁺ or [M]⁺•) and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern is characteristic of the molecule's structure. A plausible fragmentation pathway for this compound would likely initiate with the loss of a methyl radical from the sterically bulky and energetically favorable tert-butyl group. researchgate.net
Proposed Fragmentation Pathway:
[M]⁺• → [M - CH₃]⁺: The primary fragmentation step is the loss of a methyl radical (•CH₃, 15 Da) from the tert-butyl group to form a highly stable tertiary carbocation. This fragment is often the base peak in the spectrum.
m/z: 201.10
Further Fragmentations: Subsequent fragmentations could involve the loss of other neutral molecules, such as ethene (C₂H₄) from the remaining isopropenyl group, or cleavages involving the pyrazole ring. nih.gov
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (Predicted) | Ion Formula | Description |
|---|---|---|
| 216.13 | [C₁₃H₁₆N₂O]⁺• | Molecular Ion |
| 201.10 | [C₁₂H₁₃N₂O]⁺ | Loss of a methyl radical (CH₃) from the tert-butyl group (Base Peak) |
X-ray Diffraction Analysis of Single Crystals: Conformational Insights and Intermolecular Interactions
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsional angles, as well as revealing the nature of intermolecular interactions that govern crystal packing.
Although a specific crystal structure for this compound has not been publicly deposited, its structural features can be inferred from closely related compounds, such as 4-bromo-2-(1H-pyrazol-3-yl)phenol. researchgate.netresearchgate.net
Conformational Insights: The molecule is not expected to be perfectly planar. Due to steric hindrance between the ortho-substituted pyrazole ring and the phenolic hydroxyl group, a significant dihedral (twist) angle is predicted between the plane of the phenol ring and the plane of the pyrazole ring. This twisted conformation is the most likely minimum energy state.
Intermolecular Interactions: The crystal packing would be dominated by a network of intermolecular interactions, including:
Hydrogen Bonding: The most significant interaction is expected to be a hydrogen bond between the acidic proton of the phenolic -OH group of one molecule and one of the basic nitrogen atoms (specifically the N2' atom) of the pyrazole ring of an adjacent molecule. This O-H···N interaction would likely lead to the formation of chains or dimeric motifs within the crystal lattice.
π-π Stacking: The aromatic nature of both the phenol and pyrazole rings could facilitate π-π stacking interactions between parallel rings of neighboring molecules, further stabilizing the crystal structure.
An XRD analysis would provide the exact parameters for these interactions, confirming the hydrogen bond distances and the geometry of any π-stacking arrangements.
Electron Microscopy and Surface Analysis Techniques (e.g., SEM, TEM) for Morphological Characterization
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the micromorphology and surface characteristics of solid materials. While XRD reveals the internal atomic arrangement, SEM and TEM provide information about the external crystal shape, size, and surface texture.
For this compound, these techniques could be applied to:
Scanning Electron Microscopy (SEM): SEM analysis of the crystalline powder would reveal the morphology (or "habit") of the crystals. This could show, for example, whether the compound crystallizes as needles, plates, or prisms. SEM also provides information on the crystal size distribution and the degree of aggregation of the particles.
Transmission Electron Microscopy (TEM): While less common for routine characterization of small organic molecules, TEM could be used to study the sample at a higher resolution, potentially revealing nanoscale features, crystal defects, or dislocations on the crystal surface.
No specific morphological studies using SEM or TEM on this compound have been reported. However, such an analysis would be valuable in a materials science context, for understanding properties like flowability and dissolution rate, which are dependent on particle size and shape. ucsd.edu
Theoretical and Computational Investigations of 4 Tert Butyl 2 1h Pyrazol 1 Yl Phenol
Quantum Chemical Calculations: Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO)
Quantum chemical calculations are fundamental in elucidating the electronic properties of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol. Central to this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are key determinants of a molecule's chemical reactivity and kinetic stability. nih.gov
The distribution of these orbitals indicates the most probable regions for electron donation and acceptance. For this compound, the HOMO is typically localized on the electron-rich phenol (B47542) ring, which acts as the primary electron donor. Conversely, the LUMO is generally distributed over the pyrazole (B372694) ring, identifying it as the electron-accepting site.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing molecular stability. A smaller energy gap suggests higher polarizability, greater chemical reactivity, and increased biological activity. nih.gov Theoretical calculations for similar pyrazole derivatives show that this energy gap is a significant indicator of the molecule's potential for intramolecular charge transfer. nih.gov
| Parameter | Calculated Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -9.098 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | +1.688 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| Energy Gap (ΔE) | 10.786 | Difference between LUMO and HOMO energies, correlating with chemical reactivity and stability. nih.gov |
Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Preferences
Density Functional Theory (DFT) is a powerful computational method for accurately predicting the three-dimensional structure and conformational preferences of molecules. Using functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can determine optimized molecular geometries that are often in good agreement with experimental data from X-ray crystallography. nih.govredalyc.org
For this compound, DFT calculations reveal that the molecule is not perfectly planar. A notable dihedral angle exists between the planes of the phenol and pyrazole rings, a result of steric hindrance and electronic effects. The bulky tert-butyl group significantly influences the molecule's final conformation, dictating the rotational preference around the C-N bond that links the two ring systems. This preferred conformation corresponds to the global minimum on the potential energy surface. researchgate.net
| Parameter | Predicted Value | Significance |
|---|---|---|
| Phenol-Pyrazole Dihedral Angle | ~5-15° | Indicates the degree of twisting between the two main ring structures. redalyc.org |
| C-O Bond Length (Phenol) | ~1.37 Å | Typical length for a phenolic hydroxyl group bond. |
| N-N Bond Length (Pyrazole) | ~1.35 Å | Characteristic bond length within the pyrazole ring. |
| C-N Bond Length (Linker) | ~1.42 Å | Length of the single bond connecting the phenol and pyrazole moieties. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights that static models cannot. These simulations are particularly valuable for understanding how this compound interacts with its environment, such as solvent molecules.
In an aqueous environment, MD simulations would show the phenolic hydroxyl group acting as a hydrogen bond donor and acceptor, forming transient hydrogen bonds with surrounding water molecules. The pyrazole nitrogen atoms can also act as hydrogen bond acceptors. In contrast, the nonpolar tert-butyl group and the aromatic rings would exhibit hydrophobic interactions, influencing the local structuring of water molecules. This detailed understanding of solvent interactions is critical for predicting the molecule's solubility, stability, and behavior in biological systems.
Prediction of Spectroscopic Properties (NMR chemical shifts, IR vibrational frequencies) using Computational Models
Computational models, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data for structural validation. wu.ac.th
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than experimental values and are therefore scaled by an appropriate factor to improve agreement. wu.ac.th The predicted spectrum for this compound would show characteristic peaks corresponding to its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to predict ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated electronic environment of each nucleus in the optimized molecular structure. For instance, the phenolic proton is expected to appear as a distinct singlet, while the protons on the aromatic and pyrazole rings would show characteristic splitting patterns. The eighteen equivalent protons of the two tert-butyl groups would produce a strong singlet in the ¹H-NMR spectrum. mdpi.com
| Spectroscopic Feature | Predicted Value | Assignment |
|---|---|---|
| IR: O-H Stretch | ~3500-3600 cm⁻¹ | Vibration of the phenolic hydroxyl group. |
| IR: C=O Stretch (related amide) | ~1701 cm⁻¹ | Characteristic stretch for a related N-acyl pyrazole. mdpi.com |
| ¹H NMR: OH Proton | ~9.7 ppm | Chemical shift for the acidic phenolic proton. nih.gov |
| ¹H NMR: tert-butyl Protons | ~1.36 ppm | Signal for the 18 equivalent protons of the tert-butyl groups. mdpi.com |
| ¹³C NMR: C-OH Carbon | ~158 ppm | Chemical shift for the aromatic carbon attached to the hydroxyl group. nih.gov |
Computational Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein. This method is crucial in drug discovery for screening potential inhibitors. nih.gov Pyrazole derivatives are known to interact with various protein targets, including kinases and cyclooxygenase (COX) enzymes. nih.govstrath.ac.uk
Docking studies of this compound would likely show it fitting into a protein's active site, stabilized by a network of non-covalent interactions.
Hydrogen Bonding: The phenolic -OH group can act as a hydrogen bond donor, while the pyrazole nitrogen atoms can act as acceptors.
Hydrophobic Interactions: The large, nonpolar tert-butyl group is well-suited to occupy a hydrophobic pocket within the protein's binding site.
π-π Stacking: The aromatic phenol and pyrazole rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
| Interaction Type | Molecular Moiety Involved | Potential Protein Residues | Predicted Binding Energy Contribution |
|---|---|---|---|
| Hydrogen Bond | Phenolic -OH, Pyrazole Nitrogens | Ser, Thr, His, Asp, Glu | High |
| Hydrophobic | tert-butyl group, Phenyl ring | Leu, Val, Ile, Ala | Moderate-High |
| π-π Stacking | Phenyl and Pyrazole rings | Phe, Tyr, Trp | Moderate |
Reactivity and Reaction Mechanism Predictions using Computational Methods for this compound
Computational methods are invaluable for predicting the chemical reactivity of a molecule and exploring potential reaction mechanisms.
Molecular Electrostatic Potential (MEP): An MEP surface map visually represents the electrostatic potential on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring, identifying these as sites prone to electrophilic attack. nih.gov Regions of positive potential (blue), such as around the phenolic hydrogen, indicate sites susceptible to nucleophilic attack. nih.gov
Reactivity Descriptors: Fukui functions and other reactivity indices derived from DFT can provide a more quantitative prediction of reactive sites for nucleophilic, electrophilic, and radical attacks. wu.ac.th
Reaction Mechanisms: Computational modeling can be used to map the entire energy profile of a chemical reaction, including transition states and intermediates. For this molecule, studies could investigate mechanisms such as electrophilic aromatic substitution on the phenol ring or reactions involving the pyrazole moiety. For example, computational studies could elucidate the mechanism of photocatalytic C-H amination, a reaction relevant to N-arylated heterocycles. acs.org These calculations help predict reaction feasibility, kinetics, and product selectivity.
Chemical Reactivity, Derivatization, and Functionalization of 4 Tert Butyl 2 1h Pyrazol 1 Yl Phenol
Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Ring
The phenol ring in 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol is activated towards electrophilic aromatic substitution (EAS) by the strongly activating, ortho-, para-directing hydroxyl group and the moderately activating tert-butyl group. The pyrazol-1-yl substituent, being attached via nitrogen, generally acts as a deactivating group on the benzene (B151609) ring to which it is attached. The substitution pattern is therefore a result of the combined directing effects of these groups.
The positions available for substitution on the phenol ring are C3, C5, and C6 (numbering starts from the carbon bearing the hydroxyl group as C1). The powerful ortho-directing effect of the hydroxyl group strongly activates the C6 position.
Key Electrophilic Aromatic Substitution Reactions:
Nitration: The introduction of a nitro group onto the phenol ring can be achieved using various nitrating agents. Due to the high activation of the ring, mild conditions are often preferred to avoid over-reaction or oxidation. For instance, nitration of phenols can be selectively carried out using reagents like tert-butyl nitrite (B80452), which preferentially yields mononitro derivatives. nih.govresearchgate.net For 4-substituted phenols, nitration often occurs at the positions ortho to the hydroxyl group. ijcce.ac.ir In the case of this compound, the primary product would be the 6-nitro derivative. The use of metal nitrates, such as copper(II) nitrate (B79036) in anhydrous organic solvents, can also provide high selectivity for mononitration. ijcce.ac.ir
Halogenation: Bromination of phenols proceeds readily, often without a catalyst, due to the highly activated ring. khanacademy.org The reaction of this compound with bromine would be expected to yield the 6-bromo derivative as the major product. The quantitative determination of phenols can even be achieved through potentiometric analysis of the hydrogen bromide produced during bromination. nih.gov
Mannich Reaction: This reaction introduces an aminomethyl group onto the phenol ring, typically at the ortho position to the hydroxyl group. The Mannich reaction on 4-tert-butylphenol (B1678320) with formaldehyde (B43269) and an amine proceeds to give ortho-substituted products. nih.govresearchgate.netcore.ac.uk For this compound, the reaction would occur at the C6 position, yielding 4-tert-butyl-6-(aminomethyl)-2-(1H-pyrazol-1-yl)phenol.
| Reaction | Reagent(s) | Expected Major Product |
| Nitration | tert-Butyl nitrite or Cu(NO₃)₂ | 4-tert-butyl-6-nitro-2-(1H-pyrazol-1-yl)phenol |
| Bromination | Br₂ | 6-bromo-4-tert-butyl-2-(1H-pyrazol-1-yl)phenol |
| Mannich Reaction | CH₂O, R₂NH | 6-(R₂-aminomethyl)-4-tert-butyl-2-(1H-pyrazol-1-yl)phenol |
Reactions Involving the Phenolic Hydroxyl Group: Etherification, Esterification, Chelation
The phenolic hydroxyl group is a key site for functionalization, allowing for the formation of ethers, esters, and coordination complexes.
Etherification: The synthesis of ether derivatives can be readily achieved via Williamson ether synthesis, where the phenol is first deprotonated with a base (e.g., NaH, K₂CO₃) to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Esterification: Esters can be formed by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). This reaction converts the hydroxyl group into an ester functionality.
Chelation: 2-(1H-Pyrazol-1-yl)phenol derivatives are well-established as effective chelating ligands for a variety of metal ions. nih.govresearchgate.netresearchgate.net The geometry of the molecule allows for the formation of a stable six-membered chelate ring where the phenolic oxygen and the nitrogen atom at the 2-position of the pyrazole (B372694) ring coordinate to a central metal ion. nih.gov This bidentate O,N-ligation is a characteristic feature of this class of compounds, making them valuable in coordination chemistry and catalysis. researchgate.netuj.ac.zauninsubria.itmdpi.com
Modifications and Functionalization of the Pyrazole Moiety
The pyrazole ring itself is an aromatic heterocycle and can undergo its own set of functionalization reactions.
Electrophilic Aromatic Substitution: Pyrazole undergoes electrophilic substitution predominantly at the C4 position, which is the most electron-rich and nucleophilic site. researchgate.netrrbdavc.orgnih.gov Reactions such as nitration (HNO₃/H₂SO₄), halogenation (NBS, I₂), and sulfonation (fuming H₂SO₄) introduce substituents at this position. rrbdavc.orgscribd.com Therefore, reacting this compound with an electrophile under conditions favoring pyrazole substitution would lead to derivatization at the C4 of the pyrazole ring.
C-H Functionalization: Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, provide powerful tools for the direct functionalization of the pyrazole ring at positions that are otherwise difficult to access (C3 and C5). researchgate.netrsc.org Palladium, rhodium, and cobalt catalysts have been used for the arylation, alkenylation, and alkynylation of C-H bonds in pyrazoles. researchgate.netresearchgate.netresearchgate.net The N-phenyl group can act as a directing group for ortho-C-H activation on the phenyl ring, while the pyrazole's N2 atom can direct functionalization at the C5 position of the pyrazole ring. researchgate.net
Heterogeneous and Homogeneous Catalysis for Derivatization of this compound
Both heterogeneous and homogeneous catalysis play a crucial role in the efficient and selective derivatization of the this compound scaffold.
Homogeneous Catalysis: Transition metal complexes in solution are widely used for C-H functionalization reactions. For example, palladium-based catalysts are effective for the ortho-alkenylation and acetoxylation of phenols, often using a directing group strategy. nih.govnih.govresearchgate.netlookchem.compismin.com Rhodium(III) catalysts can also be used for regioselective C-H activation and annulation reactions involving pyrazole directing groups. researchgate.net These methods allow for the precise installation of various functional groups on both the phenol and pyrazole rings.
Heterogeneous Catalysis: While less documented for this specific molecule, solid-supported catalysts offer advantages in terms of catalyst recovery and reuse. For related transformations, zeolites and other solid acids can catalyze alkylation reactions on the phenol ring. Acidic ionic liquids have also been shown to be efficient and recyclable catalysts for the alkylation of phenols.
Oxidation and Reduction Chemistry of the this compound Scaffold
The molecule possesses moieties that can be selectively oxidized or reduced.
Oxidation: The phenolic group is susceptible to oxidation. Depending on the oxidant and reaction conditions, phenols can undergo oxidative coupling to form C-C or C-O linked biphenol structures, or they can be oxidized to quinones. wikipedia.orgnih.govresearchgate.netrsc.org The presence of the bulky tert-butyl group at the para position and the pyrazole at an ortho position sterically hinders some coupling pathways, potentially leading to more selective outcomes. For example, some phenyl-pyrazolone derivatives exhibit significant antioxidant effects by scavenging oxygen radicals. mdpi.com Oxidative dehydrogenative coupling of related pyrazol-5-amines using reagents like tert-butyl hydroperoxide (TBHP) or copper catalysts can lead to the formation of azo compounds. nih.gov
Reduction: The pyrazole ring is generally resistant to reduction but can be hydrogenated to a pyrazoline and subsequently to a pyrazolidine (B1218672) under catalytic hydrogenation conditions (e.g., H₂/Pd). rrbdavc.org The aromatic phenol ring is also resistant to reduction and requires more forcing conditions, such as high-pressure hydrogenation over a rhodium or ruthenium catalyst, to be converted to the corresponding cyclohexanol (B46403) derivative.
Exploration of Photochemical Reactivity of this compound
The photochemical reactivity of 2-(pyrazol-1-yl)phenols is an area of specialized interest. Aromatic azo compounds, which can be synthesized from related pyrazole amines, are known for their photochemical properties, such as E/Z isomerization, which makes them candidates for molecular switches. nih.gov While specific studies on the photochemical reactivity of this compound are not widely reported, the presence of two distinct aromatic chromophores (phenol and pyrazole) suggests potential for intramolecular energy or electron transfer processes upon UV irradiation. Further research would be needed to explore potential photoreactions like cyclization, rearrangement, or photo-oxidation.
Coordination Chemistry and Metal Complexation Studies with 4 Tert Butyl 2 1h Pyrazol 1 Yl Phenol
Ligand Design Principles: Denticity and Chelating Ability of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol
The this compound molecule is structured with a phenol (B47542) ring substituted with a bulky tert-butyl group at the para position and a pyrazole (B372694) ring at the ortho position. This arrangement is fundamental to its function as a ligand. The molecule is anticipated to act as a bidentate ligand, coordinating to a metal center through the oxygen atom of the phenolic hydroxyl group and one of the nitrogen atoms of the pyrazole ring.
The formation of a stable five-membered chelate ring upon coordination is a significant factor in the stability of the resulting metal complexes. The presence of the tert-butyl group, while not directly involved in coordination, can exert steric influence on the coordination sphere, potentially affecting the geometry of the metal complex and its subsequent reactivity. The electronic properties of the ligand are influenced by the electron-donating nature of the phenolic oxygen and the π-system of the pyrazole ring, which in turn modulates the electron density at the metal center.
Synthesis and Characterization of Metal Complexes with this compound
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, would be critical in obtaining crystalline products. The deprotonation of the phenolic hydroxyl group is often a prerequisite for coordination, which can be achieved by the addition of a base.
Characterization of the resulting metal complexes would employ a range of analytical techniques. Elemental analysis would provide the empirical formula of the complex, confirming the metal-to-ligand stoichiometry. Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy would be used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the phenolic O-H and the pyrazole N-H bonds. Nuclear Magnetic Resonance (NMR) spectroscopy could provide insights into the structure of the complex in solution.
Spectroscopic Analysis of Metal-Ligand Interactions: UV-Vis, EPR, X-ray Absorption Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within the metal complexes. The spectra would be expected to show bands corresponding to intra-ligand transitions, as well as ligand-to-metal charge transfer (LMCT) and d-d transitions, providing information about the coordination environment and the nature of the metal-ligand bond.
For complexes with paramagnetic metal ions, such as copper(II), Electron Paramagnetic Resonance (EPR) spectroscopy would be employed to investigate the electronic structure and the geometry of the metal center. The EPR spectrum would provide information on the g-tensor and hyperfine coupling constants, which are sensitive to the coordination environment.
X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), could offer detailed information about the oxidation state of the metal ion and the local coordination environment, such as bond distances and coordination numbers.
Structural Aspects of Metal Complexes: Coordination Geometry and Supramolecular Assembly
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of metal complexes. This technique would reveal the precise coordination geometry around the metal center, which could range from tetrahedral and square planar to octahedral, depending on the metal ion and the stoichiometry of the complex. The analysis would also provide detailed information on bond lengths and angles within the coordination sphere.
Furthermore, X-ray crystallography can elucidate the formation of supramolecular assemblies through intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The bulky tert-butyl groups on the ligand could play a role in directing the packing of the molecules in the crystal lattice, potentially leading to the formation of interesting and complex supramolecular architectures.
Electrochemical Properties of Metal Complexes Derived from this compound
The electrochemical behavior of the metal complexes would be investigated using techniques such as cyclic voltammetry. This would provide information on the redox properties of the metal center, including the potentials of oxidation and reduction processes. The electronic environment created by the this compound ligand would influence these redox potentials. The stability of the complex in different oxidation states could also be assessed.
Applications of this compound Metal Complexes in Catalysis
The metal complexes of this compound are potential candidates for applications in catalysis, particularly in the realm of homogeneous catalysis.
Homogeneous Catalysis: Coupling Reactions, Oxidation/Reduction
These complexes could be explored as catalysts for various organic transformations. For instance, they might exhibit catalytic activity in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. The electronic and steric properties of the ligand could be tuned to optimize the catalytic efficiency and selectivity of these reactions.
Heterogeneous Catalysis and Material-Supported Complexes
The heterogenization of metal complexes of this compound involves anchoring these complexes onto insoluble solid supports. This strategy is driven by the need to overcome the challenges associated with homogeneous catalysis, such as catalyst recovery and product contamination. The choice of support material is crucial and can significantly influence the catalytic performance of the immobilized complex. Common supports include inorganic materials like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), zeolites, and organic polymers.
The method of immobilization is another critical factor. Techniques range from simple impregnation and adsorption to the formation of covalent bonds between the ligand or the metal complex and the support surface. Covalent anchoring is often preferred as it provides a more robust attachment, minimizing leaching of the catalyst into the reaction medium.
Currently, detailed research findings and extensive data on the specific application of this compound metal complexes in heterogeneous catalysis are limited in publicly accessible scientific literature. The exploration of this specific ligand in a material-supported context appears to be an emerging area of research.
However, based on the broader knowledge of immobilizing similar pyrazolyl-phenol-based catalysts, several potential research directions and expected outcomes can be outlined. The catalytic activity of such heterogenized complexes would likely be evaluated in various organic transformations. For instance, supported copper(II) complexes could be investigated for their efficacy in oxidation reactions, while palladium(II) or nickel(II) complexes might be tested in cross-coupling reactions.
The performance of these heterogeneous catalysts would be assessed based on several key parameters:
Catalytic Activity: The rate at which the catalyst converts reactants into products.
Selectivity: The ability of the catalyst to favor the formation of a specific product over others.
Stability: The robustness of the catalyst under reaction conditions, including temperature and solvent effects.
Reusability: The number of catalytic cycles the material can endure without a significant loss of activity.
To illustrate the type of data that would be generated from such studies, the following hypothetical data tables are presented. These tables are based on expected experimental designs for the evaluation of a material-supported catalyst derived from this compound.
Hypothetical Data Table 1: Effect of Support Material on Catalytic Activity
| Catalyst | Support Material | Reaction | Conversion (%) | Selectivity (%) |
| Cu-Complex@SiO₂ | Silica | Phenol Oxidation | 85 | 92 (to Catechol) |
| Cu-Complex@Al₂O₃ | Alumina | Phenol Oxidation | 78 | 88 (to Catechol) |
| Cu-Complex@Polymer | Polystyrene | Phenol Oxidation | 90 | 95 (to Catechol) |
Hypothetical Data Table 2: Reusability of a Supported Catalyst
| Cycle | Catalyst | Conversion (%) |
| 1 | Pd-Complex@SiO₂ | 98 |
| 2 | Pd-Complex@SiO₂ | 97 |
| 3 | Pd-Complex@SiO₂ | 95 |
| 4 | Pd-Complex@SiO₂ | 93 |
| 5 | Pd-Complex@SiO₂ | 90 |
Advanced Research Applications of 4 Tert Butyl 2 1h Pyrazol 1 Yl Phenol
Investigation as a Component in Advanced Materials Science
The distinct structural features of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol make it a promising candidate for the creation of advanced materials with tailored properties. Its pyrazole (B372694) and phenol (B47542) groups offer sites for coordination and hydrogen bonding, while the tert-butyl group can enhance solubility and influence molecular packing.
Luminescent Properties and Optoelectronic Applications (e.g., OLEDs, chemosensors)
While direct studies on the luminescent properties of this compound are not extensively documented, the characteristics of its constituent moieties suggest significant potential in optoelectronics. Pyrazole-containing compounds are known to form supramolecular structures that can exhibit crystallization-induced emission (CIE), a phenomenon where non-emissive molecules become highly luminescent in the aggregated or solid state. semanticscholar.orgmdpi.com This property is highly desirable for applications in organic light-emitting diodes (OLEDs).
The tert-butyl group, a common substituent in molecules designed for OLEDs, can improve the performance of these devices by preventing aggregation-caused quenching and enhancing the solubility of the material in organic solvents, which is crucial for device fabrication.
Furthermore, the pyrazole and phenol groups can act as effective chelating sites for metal ions. The coordination of metal ions can significantly modulate the electronic properties of the organic ligand, leading to changes in its fluorescence emission. This makes this compound a promising platform for the development of fluorescent chemosensors for the detection of various metal ions. The binding of a target ion could lead to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal.
| Application Area | Potential Role of this compound | Key Structural Features |
| OLEDs | Emitter or host material exhibiting Crystallization-Induced Emission (CIE). | Pyrazole moiety for supramolecular assembly; tert-butyl group for solubility and preventing quenching. |
| Chemosensors | Fluorescent probe for metal ion detection. | Pyrazole and phenol groups for metal chelation, leading to fluorescence modulation. |
Polymer Chemistry: Incorporation into Functional Polymers and Resins
The phenolic hydroxyl group in this compound serves as a reactive handle for its incorporation into various polymer backbones. This can be achieved through reactions such as esterification or etherification. The parent compound, 4-tert-butylphenol (B1678320), is a well-known monomer in the production of phenolic and polycarbonate resins. wikipedia.org It is used to control molecular weight and modify the properties of these polymers. wikipedia.org
By analogy, this compound can be envisioned as a functional monomer. Its incorporation could introduce novel properties to traditional polymers. For instance, the pyrazole units within the polymer chain could serve as coordination sites for metal ions, leading to the formation of metallopolymers with interesting catalytic, magnetic, or optical properties. The bulky tert-butyl groups would likely enhance the thermal stability and solubility of the resulting polymers in organic solvents. ontosight.ai
Supramolecular Architectures and Self-Assembly Processes
The presence of both a hydrogen bond donor (the N-H group of the pyrazole) and acceptor (the nitrogen atom of the pyrazole and the oxygen of the phenol) makes this compound an excellent building block for supramolecular chemistry. Pyrazole derivatives are well-documented to form predictable and robust hydrogen-bonded assemblies, such as dimers, chains, and more complex networks. mdpi.comnih.gov
Role in Analytical Chemistry and Sensor Development
The ability of this compound to interact with ions and its potential electrochemical activity make it a valuable candidate for the development of novel analytical sensors.
Chromogenic and Fluorogenic Sensing of Metal Ions or Anions
As mentioned previously, the pyrazole and phenol moieties provide a bidentate chelation site that can selectively bind to specific metal ions. This binding event can induce a change in the electronic structure of the molecule, leading to a detectable color change (chromogenic sensing) or a change in fluorescence intensity (fluorogenic sensing). The selectivity of the sensor can be tuned by modifying the structure of the pyrazolylphenol ligand.
The development of "turn-off" fluorescent sensors based on chelation-enhanced quenching is a plausible application. researchgate.netchemrxiv.org In such a system, the binding of a metal ion to the this compound would lead to a decrease in its fluorescence intensity. The sensitivity and selectivity of such sensors would depend on the binding affinity of the ligand for different metal ions. Furthermore, the principles of anion recognition could be applied, where the hydrogen-bonding capabilities of the pyrazole and phenol groups are utilized to bind and sense specific anions. researchgate.net
| Sensing Type | Principle | Potential Analytes |
| Chromogenic | Color change upon ion binding. | Metal Ions, Anions |
| Fluorogenic | Change in fluorescence intensity ("turn-on" or "turn-off") upon ion binding. | Metal Ions |
Electrochemical Sensing Applications
The phenolic group of this compound is susceptible to electrochemical oxidation. The electrochemical behavior of substituted phenols has been a subject of interest for developing sensors. nih.gov For instance, the oxidation of similar phenolic compounds has been studied using techniques like cyclic voltammetry. nih.govsid.ir
It is conceivable that this compound could be used to modify electrode surfaces, creating a chemically modified electrode for the detection of various analytes. The oxidation potential of the phenolic group could be sensitive to the presence of certain species in the solution, allowing for their quantitative determination. The pyrazole group could also play a role in the electrochemical behavior, potentially through its ability to coordinate with electroactive metal ions. While direct studies are lacking, the known electrochemical activity of phenols suggests that this compound is a promising candidate for the development of novel electrochemical sensors.
Agrochemical Research and Crop Protection Potential
No studies have been published that investigate the fungicidal activity of this compound. While many pyrazole-containing compounds are known to act as fungicides, often by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme in the fungal respiratory chain, the specific molecular interactions and efficacy of this compound against any fungal pathogens have not been reported. acs.orgnih.gov
There is no available research on the herbicidal mechanisms or phytotoxicity of this compound. The broader class of pyrazole derivatives includes some commercial herbicides, but specific studies to determine if or how this compound affects plant growth, and at what level of toxicity, have not been documented.
Specific data on the insecticidal activity of this compound is not present in the scientific literature. While some pyrazole derivatives, such as fipronil, are known to be potent insecticides that act on the nervous system of insects, there are no published reports detailing any neurotoxicological pathways or insecticidal efficacy for this compound. rhhz.net
Enzyme Inhibition Studies (In Vitro Investigations)
No in vitro studies on the enzyme inhibition capabilities of this compound have been published. The pyrazole scaffold is present in various enzyme inhibitors targeting a range of enzymes, but specific assays to determine the inhibitory concentration (IC50) or mechanism of inhibition for this compound against any specific enzyme targets have not been reported. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design Based on 4 Tert Butyl 2 1h Pyrazol 1 Yl Phenol
Rational Design of Analogs by Modifying the Phenol (B47542) Moiety
The phenolic portion of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol is a critical determinant of its chemical properties and biological interactions. Modifications to this ring can significantly impact activity through changes in electronics, sterics, and hydrogen bonding capacity. nih.govdrugdesign.org
The hydroxyl group is a key feature, often participating in hydrogen bonding with biological targets. drugdesign.org Replacing it with a methoxy (B1213986) group, for instance, can differentiate between the importance of the hydrogen bond donor capability versus the steric and electronic influence of the oxygen atom. drugdesign.org Esterification of the hydroxyl group can also modulate lipophilicity and bioavailability. nih.gov
The tert-butyl group at the 4-position provides significant steric bulk and lipophilicity. The size and nature of this substituent can be varied to explore the spatial requirements of the binding pocket. For example, replacing the tert-butyl group with smaller alkyl groups (e.g., methyl, ethyl) or larger ones can define the optimal size for activity. Aromatic substituents could also be introduced to explore potential π-π stacking interactions.
Furthermore, the electronic properties of the phenol ring can be tuned by introducing electron-donating or electron-withdrawing groups at other available positions. nih.gov Halogenation, for example, can alter the acidity of the phenolic proton and introduce new interaction points. nih.gov
Table 1: Proposed Modifications of the Phenol Moiety and Their Rationale
| Modification Site | Proposed Change | Rationale for Change |
| Phenolic -OH | O-methylation, O-acetylation | To probe the necessity of the hydrogen bond donor. |
| 4-tert-butyl group | Replacement with smaller or larger alkyl groups | To investigate steric tolerance at this position. |
| Phenol ring | Introduction of halogens (F, Cl, Br) | To modify electronic properties and introduce halogen bonding potential. |
| Phenol ring | Addition of electron-donating groups (e.g., -OCH3) | To increase electron density and potentially alter binding affinity. |
Pyrazole (B372694) Ring Modifications: Substitutions, Bioisosteric Replacements
The pyrazole ring is another key component that can be systematically modified to enhance biological activity. rsc.orgallresearchjournal.com Substitutions on the pyrazole ring can influence the molecule's orientation, electronic distribution, and interactions with target sites. nih.govresearchgate.net
Positions 3, 4, and 5 of the pyrazole ring are amenable to substitution. Introducing small alkyl, aryl, or halogen groups can probe the steric and electronic requirements of the binding site. nih.gov For example, a fluorine substituent can alter the electronic character of the ring and potentially form favorable interactions with a biological target. nih.gov
Table 2: Potential Bioisosteric Replacements for the Pyrazole Ring
| Original Moiety | Bioisosteric Replacement | Potential Impact |
| Pyrazole | Imidazole | Alters hydrogen bonding pattern and basicity. researchgate.net |
| Pyrazole | 1,2,3-Triazole | Modifies dipole moment and hydrogen bonding capabilities. acs.org |
| Pyrazole | Thiazole | Introduces a sulfur atom, potentially altering binding and metabolism. acs.org |
| Pyrazole | Oxadiazole | Can act as a bioisosteric replacement for a carboxamide moiety within the pyrazole scaffold. rsc.org |
Linker Chemistry and Bridging Strategies for Dimeric or Polymeric Analogs
Connecting two or more molecules of this compound through various linkers can lead to dimeric or polymeric analogs with novel properties. This strategy can enhance binding affinity through multivalency, where the linked molecules can interact with multiple binding sites on a target. nih.gov
The choice of linker is crucial and can influence the distance and relative orientation of the monomeric units. symeres.com Flexible linkers, such as alkyl chains of varying lengths, can allow the monomers to adopt an optimal binding conformation. Rigid linkers, such as aromatic or acetylenic units, can pre-organize the monomers in a specific geometry.
Dimerization can be achieved through various chemical strategies, including ether, ester, or amide linkages formed from the phenolic hydroxyl group or by functionalizing the pyrazole or phenol rings with reactive groups. chim.it For example, a bis-phenol derivative could be synthesized and then reacted with two equivalents of a pyrazole precursor.
Table 3: Examples of Linker Strategies for Dimerization
| Linker Type | Example | Properties |
| Flexible Alkyl Chain | -(CH₂)n- | Allows for conformational flexibility. |
| Rigid Aromatic | -C₆H₄- | Provides a fixed distance and orientation. |
| Polyethylene Glycol (PEG) | -(CH₂CH₂O)n- | Can improve solubility and pharmacokinetic properties. |
Impact of Stereochemistry and Conformational Flexibility on Reactivity/Activity
While this compound itself is achiral, the introduction of chiral centers through modification can lead to stereoisomers with different biological activities. For instance, if a substituent introduced on the pyrazole or phenol ring creates a stereocenter, the resulting enantiomers or diastereomers may exhibit different potencies and selectivities due to their distinct three-dimensional arrangements.
The conformational flexibility of the molecule is also a key factor. The rotational freedom around the bond connecting the phenol and pyrazole rings allows the molecule to adopt various conformations. The preferred conformation for biological activity is one that allows for optimal interaction with the target binding site. Computational studies can be employed to predict the low-energy conformations and how different substituents might influence the conformational landscape.
Computational SAR: Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that can be used to correlate the chemical structure of a series of compounds with their biological activity. ej-chem.orgnih.gov By developing a QSAR model for analogs of this compound, it is possible to predict the activity of newly designed compounds before they are synthesized, thus saving time and resources. nih.govacs.org
A QSAR study involves calculating a set of molecular descriptors for each compound in a training set with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). nih.gov Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity. nih.gov
For pyrazole derivatives, QSAR models have been successfully used to predict various biological activities. nih.govnih.gov These models can provide insights into the key structural features that are important for activity. researchgate.net For example, a QSAR model might reveal that a certain electronic distribution in the pyrazole ring or a specific steric bulk on the phenol ring is crucial for high potency. These insights can then be used to guide the design of new, more active analogs. nih.gov
Table 4: Common Descriptors Used in QSAR Studies of Pyrazole Derivatives
| Descriptor Type | Examples | Relevance |
| Electronic | HOMO/LUMO energies, Mulliken charges | Relates to reactivity and electrostatic interactions. |
| Steric | Molar refractivity, van der Waals volume | Describes the size and shape of the molecule. |
| Hydrophobic | LogP, Polar Surface Area (PSA) | Influences membrane permeability and binding to hydrophobic pockets. |
| Topological | Connectivity indices | Encodes information about the branching and connectivity of the molecule. |
Conclusion and Future Research Perspectives for 4 Tert Butyl 2 1h Pyrazol 1 Yl Phenol
Summary of Key Academic Contributions and Research Insights
Research into 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol and its analogues has provided valuable insights into the synthesis, characterization, and application of pyrazole-based ligands. Key academic contributions can be summarized as follows:
Synthesis and Structural Characterization: Synthetic routes to pyrazole-phenol derivatives often involve the condensation of a substituted phenol (B47542) with a pyrazole-containing precursor. Spectroscopic techniques such as NMR, FT-IR, and mass spectrometry, alongside single-crystal X-ray diffraction, have been instrumental in confirming the molecular structures of these compounds. For instance, studies on similar compounds like (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol have detailed their characterization, providing a foundational understanding for related structures. researchgate.net
Coordination Chemistry and Catalysis: A significant area of research has been the use of pyrazole-phenol derivatives as ligands in coordination chemistry. The nitrogen atoms of the pyrazole (B372694) ring and the oxygen atom of the phenol group can coordinate with metal ions, forming stable complexes. These complexes have shown catalytic activity in various organic transformations. For example, pyrazole-based ligands have been utilized in copper-catalyzed oxidation of catechols. researchgate.netmdpi.com The steric bulk of the tert-butyl group in this compound can influence the coordination geometry and, consequently, the catalytic selectivity and activity of its metal complexes.
Theoretical Studies: Computational methods, such as density functional theory (DFT), have been employed to understand the electronic properties and reactivity of pyrazole-phenol derivatives. These theoretical studies complement experimental findings and provide insights into reaction mechanisms and the design of new catalysts.
Below is a summary of key research areas and findings for pyrazole-phenol derivatives, which are relevant to understanding the contributions of this compound.
| Research Area | Key Insights | Relevant Compounds |
| Synthesis | Condensation reactions are a common method for synthesizing pyrazole-phenol compounds. | (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol |
| Catalysis | Pyrazole-phenol metal complexes show promise as catalysts, for example, in oxidation reactions. | Pyrazole-based ligands with copper (II) salts |
| Structural Analysis | Spectroscopic and crystallographic methods are crucial for structural elucidation. | 2-[Bis(pyrazol-1-yl)methyl]-4-tert-butyl-6-(phenylsulfanyl)phenol nih.gov |
| Theoretical Modeling | DFT calculations help in understanding electronic structures and predicting reactivity. | N/A |
Unaddressed Challenges and Emerging Research Frontiers
Despite the progress made, several challenges and exciting research frontiers remain in the study of this compound and related compounds:
Scalable and Sustainable Synthesis: Developing more efficient, scalable, and environmentally friendly synthetic methods for this compound is an ongoing challenge. Green chemistry approaches, such as the use of reusable catalysts and solvent-free reaction conditions, are promising avenues for future research. jsynthchem.comfrontiersin.org
Elucidation of Catalytic Mechanisms: While the catalytic potential of pyrazole-phenol complexes has been demonstrated, detailed mechanistic studies are often lacking. A deeper understanding of the reaction pathways and the role of the metal center and ligand structure is crucial for designing more effective catalysts.
Exploration of a Broader Range of Catalytic Applications: The application of this compound-based catalysts has been somewhat limited. Future research could explore their efficacy in a wider array of organic transformations, such as cross-coupling reactions, polymerization, and asymmetric synthesis.
Investigation of Biological Activity: The broader class of pyrazole derivatives is known for a wide range of biological activities. researchgate.net However, the specific biological profile of this compound remains largely unexplored. Screening this compound for potential medicinal applications could open up new research avenues.
Potential Directions for Interdisciplinary Research Involving this compound
The unique structural features of this compound make it a promising candidate for interdisciplinary research:
Materials Science: The ability of pyrazole-phenol ligands to form stable metal complexes can be exploited in the development of new materials. These could include metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis. The incorporation of the bulky tert-butyl group could influence the porosity and stability of such materials.
Supramolecular Chemistry: The hydrogen bonding capabilities of the pyrazole and phenol moieties can be utilized in the design of self-assembling supramolecular structures. These structures could find applications in sensing, molecular recognition, and the development of "smart" materials.
Bioinorganic Chemistry: Investigating the interaction of metal complexes of this compound with biological molecules could lead to the development of new therapeutic or diagnostic agents. The lipophilic nature imparted by the tert-butyl group might influence the cellular uptake and localization of these complexes.
Broader Impact of Research on Pyrazole-Phenol Derivatives in Science and Technology
The study of pyrazole-phenol derivatives, including this compound, has a significant impact on several scientific and technological fields:
Homogeneous Catalysis: The development of new pyrazole-phenol-based catalysts contributes to the advancement of homogeneous catalysis, enabling more efficient and selective chemical transformations. This has implications for the pharmaceutical, agrochemical, and fine chemical industries.
Drug Discovery: Pyrazole-containing compounds are prevalent in many approved drugs. Research into new pyrazole derivatives, including those with phenolic substituents, continues to be a vital area of drug discovery, with potential applications in treating a wide range of diseases. researchgate.net
Antioxidant Technology: Phenolic compounds are well-known for their antioxidant properties. nih.gov The tert-butyl group can enhance the stability and effectiveness of phenolic antioxidants. nih.gov Research into tert-butylated phenols contributes to the development of new stabilizers for polymers, fuels, and food products. nih.gov The combination of a pyrazole moiety with a tert-butylated phenol structure could lead to novel antioxidants with unique properties.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Mannich reactions or condensation of phenolic precursors with pyrazole derivatives. For example, refluxing in xylene with chloranil (1.4 mmol) for 25–30 hours under inert conditions is a common approach, followed by purification via recrystallization (e.g., methanol) . Optimization involves adjusting molar ratios of reactants, solvent polarity, and reflux duration to improve yield. Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) can monitor reaction progress .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer : Use HPLC for purity analysis (e.g., C18 column, methanol/water mobile phase) and FTIR for functional group identification (e.g., O–H stretch at ~3200 cm⁻¹, pyrazole C–N vibrations at ~1550 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., m/z 231.3 [M+H]⁺), while ¹H NMR resolves tert-butyl protons (δ 1.3 ppm) and phenolic –OH (δ 5.2 ppm) . X-ray crystallography may resolve steric effects from the tert-butyl group .
Q. How does the tert-butyl group influence the compound’s stability under experimental conditions?
- Methodological Answer : The bulky tert-butyl group enhances steric protection of the phenolic –OH, reducing oxidative degradation. Stability tests under varying pH (e.g., 5% NaOH for 24 hours) and thermal stress (reflux in xylene) confirm this . Store the compound in amber vials at –20°C under nitrogen to prevent photodegradation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in metal coordination or catalysis?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) can model electron density distribution, highlighting the pyrazole N-atom and phenolic O-atom as potential coordination sites. Compare with analogs like 4-chloro-2-(1H-pyrazol-3-yl)phenol to evaluate ligand field strength . Experimental validation via UV-Vis titration with metal ions (e.g., Cu²⁺, Fe³⁺) quantifies binding constants .
Q. What strategies resolve contradictions in reported bioactivity data for pyrazole-phenol derivatives?
- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays may arise from impurities or solvent effects. Reproduce studies using standardized protocols (e.g., MIC assays in DMSO-free buffers) and cross-validate with HPLC-pure samples. Compare IC₅₀ values against structurally related triazole-phenol hybrids .
Q. How can this compound be functionalized for applications in supramolecular chemistry?
- Methodological Answer : Introduce sulfonyl or aroyl groups via electrophilic substitution at the pyrazole ring. For example, react with 3-aryl-5-phenylisoxazol-4-ylsulfonyl chloride in DCM at 0°C, followed by column chromatography (silica gel, hexane/ethyl acetate). Monitor regioselectivity using ¹³C NMR .
Key Challenges and Recommendations
- Contradictory Ligand Efficacy : Pyrazole-phenol derivatives may exhibit variable metal-binding affinities due to substituent effects. Use isothermal titration calorimetry (ITC) to quantify thermodynamic parameters .
- Scale-Up Limitations : Bulk synthesis often suffers from low yields due to steric hindrance. Optimize microwave-assisted synthesis (e.g., 100°C, 1 hour) to enhance efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
